molecular formula C12H22O2 B14431113 Ethyl dec-3-enoate CAS No. 82561-67-9

Ethyl dec-3-enoate

Cat. No.: B14431113
CAS No.: 82561-67-9
M. Wt: 198.30 g/mol
InChI Key: AQTFBZASTOWJAG-UHFFFAOYSA-N
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Description

Ethyl dec-3-enoate is an organic compound with the molecular formula C12H22O2. It is an ester derived from dec-3-enoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry. Its structure consists of a long carbon chain with a double bond at the third position and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dec-3-enoate can be synthesized through the esterification of dec-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where dec-3-enoic acid and ethanol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain high purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl dec-3-enoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl dec-3-enoate largely depends on its interaction with biological targets. As an ester, it can be hydrolyzed by esterases to release dec-3-enoic acid and ethanol. The released dec-3-enoic acid can then interact with various molecular targets, potentially affecting cellular processes.

Comparison with Similar Compounds

    Ethyl dec-9-enoate: Another ester with a double bond at the ninth position.

    Ethyl pent-3-enoate: A shorter chain ester with a double bond at the third position.

    Ethyl eicosapentaenoate: An ester derived from eicosapentaenoic acid, known for its health benefits.

Uniqueness: Ethyl dec-3-enoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the carbon chain make it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

ethyl dec-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFBZASTOWJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80827898
Record name Ethyl dec-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82561-67-9
Record name Ethyl dec-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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